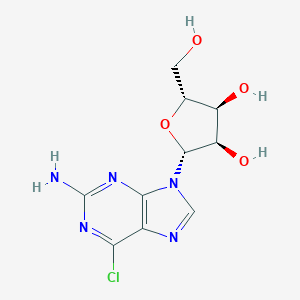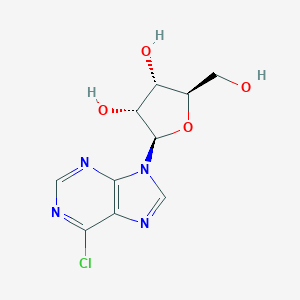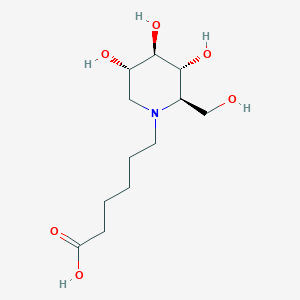
1-Allyl-3,7-dimethyl-8-phenylxanthine
Descripción general
Descripción
1-Allyl-3,7-dimethyl-8-phenylxanthine (1-ADPX) is a xanthine derivative that has been studied for its potential scientific and medical applications. It is a white, crystalline powder with a molecular weight of 265.3 g/mol. It is a relatively new compound, and its structure and properties are still being explored.
Aplicaciones Científicas De Investigación
Adenosine A1 Receptor Antagonist
“1-Allyl-3,7-dimethyl-8-phenylxanthine” is an antagonist of the Adenosine A1-R (A1 adenosine receptor) . This means it can block the action of adenosine on its receptor, which can have various implications in neurological research, as adenosine plays a crucial role in energy transfer and signal transduction in the central nervous system .
Intracellular Calcium Regulation
This compound is described to block increases in intracellular Ca2+ concentration produced by the A1 receptor agonist . This suggests that it could be used in studies investigating intracellular calcium dynamics, which are crucial for various cellular processes including muscle contraction, neuronal firing, and cell growth .
Non-Antagonistic to A2 and A3 Receptors
Interestingly, “1-Allyl-3,7-dimethyl-8-phenylxanthine” does not antagonize increases produced by the A2 and A3 adenosine receptor agonists . This selective antagonism could be useful in studies aiming to dissect the roles of different adenosine receptors .
Structural Studies
The compound’s 3-dimensional (3D) molecular structures, molecular surfaces, molecular orbitals, and an optimized 3D structure datafile (SDF/MOL File) are readily accessible . This makes it a suitable candidate for structural studies and computational modeling .
Fluorescence Studies
Although not directly mentioned in the search results, based on its structural similarity to other xanthine derivatives, “1-Allyl-3,7-dimethyl-8-phenylxanthine” could potentially be used in fluorescence studies. Xanthine derivatives are known to exhibit fluorescence properties, which can be useful in various biological and chemical research applications .
Drug Development Research
Given its role as an adenosine receptor antagonist, “1-Allyl-3,7-dimethyl-8-phenylxanthine” could potentially be used in drug development research. Adenosine receptors are implicated in a variety of diseases, including Parkinson’s disease, cancer, and inflammation. Therefore, antagonists of these receptors are of interest in the development of new therapeutic strategies .
Propiedades
IUPAC Name |
3,7-dimethyl-8-phenyl-1-prop-2-enylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-4-10-20-15(21)12-14(19(3)16(20)22)17-13(18(12)2)11-8-6-5-7-9-11/h4-9H,1,10H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKISSNPEWQAXRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1C3=CC=CC=C3)N(C(=O)N(C2=O)CC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407835 | |
| Record name | 1-ALLYL-3,7-DIMETHYL-8-PHENYLXANTHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-3,7-dimethyl-8-phenylxanthine | |
CAS RN |
149981-23-7 | |
| Record name | 1-ALLYL-3,7-DIMETHYL-8-PHENYLXANTHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-[methyl(nitroso)amino]propanoate](/img/structure/B13966.png)








![N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-iodoacetamide](/img/structure/B13989.png)



